Cas no 7240-37-1 (7-Aminoactinomycin D)
7-Aminoactinomycin D Chemical and Physical Properties
Names and Identifiers
-
- Actinomycin D, 7-amino-
- 7-Aminoactinomycin D
- 2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
- 7-AAD
- 7AMINO-ACTINOMYCIN D
- (7-AminoActinomycinD)
- 7AAD
- 7-Actinomycin C1
- 7-amino-actinomycin-D
- 7-amino-AMD
- 7-Aminodactinomycin
- Actinomycin D,7-amino
- NSC 239759
- PD165780
- MFCD00077295
- 7-Amino-actinomycin D
- 2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
- SCHEMBL502640
- 7-Aminoaktinomycin D
- Q259277
- CHEMBL2159004
- 7-Amino Actinomycin D
- BDBM50485721
- YXHLJMWYDTXDHS-IRFLANFNSA-N
- UNII-DXS32PH95R
- FLU 402
- AKOS015894786
- 7240-37-1
- DXS32PH95R
- NSC-239759
- 2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis-[(18aS)-10c,14,17-trimethyl-5,8,12,15,18-pentaoxo-6c,13t-di(propan-2-yl)-18ar-hexadecahydro-1H-pyrrolo[2,1-i][1,4,7,10,13]oxatetraazacyclohexadecin-9c-yl]-3H-phenoxazine-1,9-dicarboxamide
- 7-Aminoactinomycin
- CHEBI:52304
- Actinomycin D, 7-Amino- - CAS 7240-37-1
- 3H-Phenoxazine, Actinomycin D deriv.; 7-Aminoactinomycin D; 7-AAD; 7-Aminodactinomycin; NSC 239759;
- DTXCID801331911
- 7-ADD
- DA-60554
- 2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis-((18aS)-10c,14,17-trimethyl-5,8,12,15,18-pentaoxo-6c,13t-di(propan-2-yl)-18ar-hexadecahydro-1H-pyrrolo(2,1-i)(1,4,7,10,13)oxatetraazacyclohexadecin-9c-yl)-3H-phenoxazine-1,9-dicarboxamide
- DTXSID30903974
-
- MDL: MFCD00077295
- Inchi: 1S/C62H87N13O16/c1-26(2)42-59(85)74-21-17-19-36(74)57(83)70(13)24-38(76)72(15)48(28(5)6)61(87)89-32(11)44(55(81)66-42)68-53(79)34-23-35(63)30(9)51-46(34)65-47-40(41(64)50(78)31(10)52(47)91-51)54(80)69-45-33(12)90-62(88)49(29(7)8)73(16)39(77)25-71(14)58(84)37-20-18-22-75(37)60(86)43(27(3)4)67-56(45)82/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63-64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t32-,33-,36+,37+,42-,43-,44+,45+,48+,49+/m1/s1
- InChI Key: YXHLJMWYDTXDHS-IRFLANFNSA-N
- SMILES: O=C1[C@@H](C(C)C)NC([C@H]([C@@H](C)OC([C@H](C(C)C)N(C)C(CN(C)C([C@@H]2CCCN21)=O)=O)=O)NC(C1=C(C(C(C)=C2C1=NC1=C(C(C)=C(C=C1C(N[C@H]1[C@@H](C)OC([C@H](C(C)C)N(C)C(CN(C)C([C@@H]3CCCN3C([C@@H](C(C)C)NC1=O)=O)=O)=O)=O)=O)N)O2)=O)N)=O)=O
Computed Properties
- Exact Mass: 1269.64000
- Monoisotopic Mass: 1269.63937374g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 29
- Heavy Atom Count: 91
- Rotatable Bond Count: 10
- Complexity: 3070
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 10
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 1000
- XLogP3: 3.1
- Topological Polar Surface Area: 382Ų
Experimental Properties
- Density: 1.44
- Melting Point: 252-253 °C
- Flash Point: 801℃
- Solubility: chloroform: 1 mg/mL, clear, red
- PSA: 386.00000
- LogP: 2.53700
- Sensitiveness: Sensitive to light and humidity
7-Aminoactinomycin D Security Information
- Hazardous Material transportation number:UN 3462 6
- WGK Germany:3
- Hazard Category Code: R26/27/28;R36/37/38
- Safety Instruction: S26; S28; S36/37; S45
- FLUKA BRAND F CODES:8-10-21
- RTECS:AU1579000
-
Hazardous Material Identification:
- HazardClass:6.1(a)
- PackingGroup:II
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Packing Group:II
- Hazard Level:6.1(a)
- Safety Term:6.1(a)
- Packing Group:II
- Risk Phrases:R26/27/28; R36/37/38
7-Aminoactinomycin D Pricemore >>
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$ 1137.00 | 2023-09-08 | ||
| MedChemExpress | HY-D1020-1mg |
7-Aminoactinomycin D |
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¥2300 | 2025-04-16 | |
| Apollo Scientific | BIA4306-1mg |
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| Apollo Scientific | BIA4306-5mg |
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£386.00 | 2025-02-19 | ||
| abcr | AB181139-1 mg |
7-Aminoactinomycin; . |
7240-37-1 | 1mg |
€272.00 | 2022-03-04 | ||
| abcr | AB181139-2 mg |
7-Aminoactinomycin; . |
7240-37-1 | 2mg |
€403.20 | 2022-03-04 | ||
| abcr | AB181139-5 mg |
7-Aminoactinomycin; . |
7240-37-1 | 5mg |
€578.40 | 2022-03-04 |
7-Aminoactinomycin D Suppliers
7-Aminoactinomycin D Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 7-Aminoactinomycin D
7-Aminoactinomycin D (CAS No. 7240-37-1): A Comprehensive Overview
7-Aminoactinomycin D (CAS No. 7240-37-1) is a derivative of actinomycin D, a well-known antitumor antibiotic. This compound has garnered significant attention in the scientific community due to its unique properties and potential applications in cancer therapy. The longevity of its biological activity and its ability to intercalate into DNA make it a valuable tool in both research and clinical settings.
The chemical structure of 7-Aminoactinomycin D is characterized by a complex arrangement of amino acids and cyclic peptides. This structure contributes to its ability to bind to DNA, thereby inhibiting transcription and replication processes in cancer cells. Recent studies have highlighted the therapeutic potential of this compound, particularly in targeting specific types of cancers with minimal toxicity to healthy cells.
One of the most promising aspects of 7-Aminoactinomycin D is its antitumor activity, which has been extensively studied in preclinical models. Researchers have demonstrated that this compound can effectively suppress tumor growth by interfering with the DNA replication machinery. Moreover, its ability to induce apoptosis in cancer cells has been linked to its interaction with specific proteins involved in cell cycle regulation.
Recent advancements in drug delivery systems have further enhanced the efficacy of 7-Aminoactinomycin D. By encapsulating this compound within nanoparticles or liposomes, scientists have been able to improve its bioavailability and reduce systemic toxicity. These innovations are paving the way for more effective cancer treatments that minimize adverse effects on patients.
The mechanism of action of 7-Aminoactinomycin D involves multiple pathways, including DNA intercalation, topoisomerase inhibition, and modulation of cellular signaling networks. Understanding these mechanisms has been crucial for optimizing its therapeutic use. For instance, studies have shown that combining this compound with other anticancer agents can synergistically enhance antitumor effects while reducing resistance development.
In terms of clinical applications, 7-Aminoactinomycin D has shown promise in treating various cancers, including breast, ovarian, and lung cancers. Its selective toxicity towards cancer cells makes it an attractive candidate for targeted therapies. Additionally, ongoing clinical trials are exploring its potential as a second-line treatment for patients who have not responded to conventional chemotherapy.
The synthesis and characterization of 7-Aminoactinomycin D have also been areas of active research. Scientists are continuously refining synthetic methods to improve yield and purity while maintaining the compound's biological activity. These efforts are essential for scaling up production to meet the growing demand for this promising anticancer agent.
Looking ahead, the future of 7-Aminoactinomycin D seems bright as researchers continue to uncover new insights into its biological functions and therapeutic applications. With ongoing advancements in molecular biology and drug delivery technologies, this compound holds the potential to revolutionize cancer treatment strategies.
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